3,6-dichloro-N-tritylpyridazin-4-amine
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Overview
Description
3,6-Dichloro-N-tritylpyridazin-4-amine is a chemical compound with the molecular formula C₁₄H₁₄Cl₂N₂. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms in the ring. This compound is characterized by the presence of two chlorine atoms at the 3 and 6 positions and a trityl group attached to the nitrogen atom at the 4 position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridazine or its derivatives.
Chlorination: The pyridazine ring is subjected to chlorination to introduce chlorine atoms at the 3 and 6 positions. This step often involves the use of chlorine gas or a suitable chlorinating agent.
Tritylation: The resulting dichloropyridazine is then reacted with trityl chloride in the presence of a base to introduce the trityl group at the 4 position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the chlorine atoms to other functional groups.
Reduction: Reduction reactions can be performed to convert the chlorine atoms to hydrogen atoms, resulting in the formation of different derivatives.
Substitution: Substitution reactions at the chlorine positions or the trityl group can lead to the formation of various substituted pyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Chlorine atoms can be converted to hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Hydrogenation of chlorine atoms can yield hydrogenated derivatives.
Substitution Products: Substitution at the chlorine or trityl positions can lead to a wide range of substituted pyridazine derivatives.
Scientific Research Applications
3,6-Dichloro-N-tritylpyridazin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3,6-Dichloro-N-tritylpyridazin-4-amine can be compared with other pyridazine derivatives, such as 3,6-dichloropyridazine and N-tritylpyridazine. The presence of the trityl group in this compound provides unique chemical properties and reactivity compared to its counterparts. This uniqueness can be leveraged in various applications, including the synthesis of novel compounds and the development of new drugs.
Comparison with Similar Compounds
3,6-Dichloropyridazine
N-Tritylpyridazine
3,6-Dichloro-N-methylpyridazine
Properties
Molecular Formula |
C23H17Cl2N3 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3,6-dichloro-N-tritylpyridazin-4-amine |
InChI |
InChI=1S/C23H17Cl2N3/c24-21-16-20(22(25)28-27-21)26-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,26,27) |
InChI Key |
OMTCFNOYEPUBIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC(=NN=C4Cl)Cl |
Origin of Product |
United States |
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